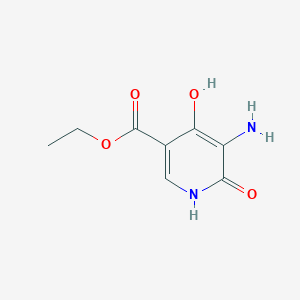![molecular formula C6H9N3O2S B1447566 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide CAS No. 1797604-60-4](/img/structure/B1447566.png)
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Übersicht
Beschreibung
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a heterocyclic compound that has gained attention in scientific research due to its unique properties. This compound contains a pyrroloimidazole ring system and a sulfonamide group, which makes it a potential candidate for various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Various Therapeutic Applications
Sulfonamide compounds, including 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide, are crucial in the domain of synthetic bacteriostatic antibiotics and have a rich history of medical application, especially in treating bacterial infections. Recent research indicates a broad spectrum of therapeutic applications for sulfonamide inhibitors, extending beyond their traditional role as antibiotics. For instance, sulfonamides are being utilized as antiviral agents against HIV, as anticancer agents, and in Alzheimer’s disease drugs. This emphasizes the versatility of sulfonamides, showcasing their potential in addressing various health conditions such as cancer, glaucoma, inflammation, and dandruff. The structural diversity and functional adaptability of sulfonamides make them a significant class of compounds leading to valuable drug candidates for multiple conditions (Gulcin & Taslimi, 2018), (Carta, Scozzafava, & Supuran, 2012).
Role in Optical Sensor Development
The derivatives of heterocyclic compounds like 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide have significant applications in the synthesis of optical sensors due to their biological and medicinal relevance. These compounds, characterized by their ability to form coordination as well as hydrogen bonds, are ideally suited as exquisite sensing materials. The literature from the past few decades underscores the pivotal role of these derivatives in both sensing applications and their therapeutic potential, indicating a dual utility in scientific applications (Jindal & Kaur, 2021).
Importance in Medicinal Chemistry
Sulfonamide compounds, including the pyrrolo[1,2-a]imidazole-3-sulfonamide structure, continue to be of paramount importance in medicinal chemistry. Their broad spectrum of biological activities, ranging from antibacterial, antifungal, and antiparasitic to antioxidant and antitumor properties, underscores their significance in drug development. Sulfonamides, with their versatile structure, play a critical role in the planning and synthesis of future drugs, especially in the exploration of potential antitumor properties. This highlights the ongoing relevance and potential of sulfonamides in the evolving landscape of medicinal chemistry and drug discovery (Azevedo-Barbosa et al., 2020).
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAJGWILHWNWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)

![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)










